molecular formula C8H16ClNO3 B13484201 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride

4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride

Cat. No.: B13484201
M. Wt: 209.67 g/mol
InChI Key: ZWFVNFFOJCTILK-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO4·HCl. It is known for its unique structure, which includes an oxane ring substituted with an aminoethyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride typically involves the reaction of oxane derivatives with aminoethyl groups under controlled conditions. One common method includes the use of protecting groups for amines, such as carbamates, which can be installed and removed under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, influencing biochemical processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s activity and stability .

Comparison with Similar Compounds

  • 4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride
  • 4-(2-Aminoethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Comparison: 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groupsSimilar compounds may have different substitution patterns or functional groups, leading to variations in their chemical properties and applications .

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

4-(2-aminoethyl)oxane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c9-4-1-8(7(10)11)2-5-12-6-3-8;/h1-6,9H2,(H,10,11);1H

InChI Key

ZWFVNFFOJCTILK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CCN)C(=O)O.Cl

Origin of Product

United States

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